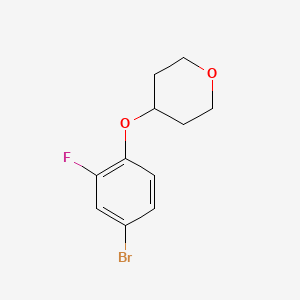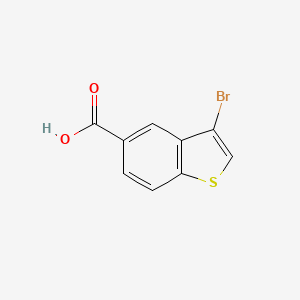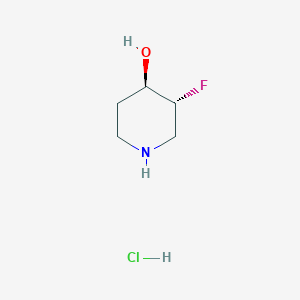![molecular formula C10H18N2O2 B1376517 2-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1204405-68-4](/img/structure/B1376517.png)
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Vue d'ensemble
Description
2-Boc-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its unique structural properties, which make it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of a suitable diazabicyclo compound with a Boc-protecting reagent. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Boc-2,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used to remove the Boc group.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Substitution: The primary amine derivative.
Oxidation: Oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-Boc-2,6-diazabicyclo[3.2.0]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Boc-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to its intended application.
Comparaison Avec Des Composés Similaires
2,6-Diazabicyclo[3.2.0]heptane: Lacks the Boc protecting group, making it more reactive.
2-Boc-2,5-diazabicyclo[2.2.1]heptane: Features a different bicyclic structure, leading to variations in reactivity and applications.
Uniqueness: 2-Boc-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure combined with the Boc protecting group. This combination provides stability during reactions and versatility in synthetic applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


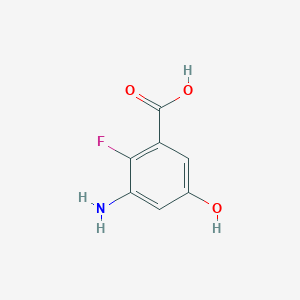
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)



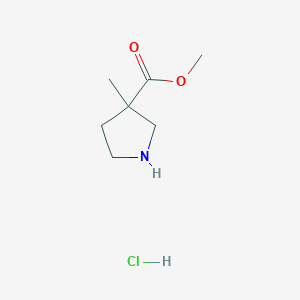
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)
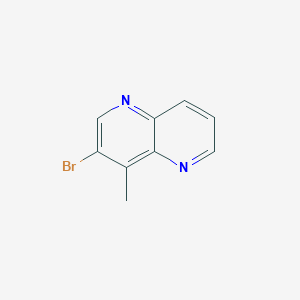
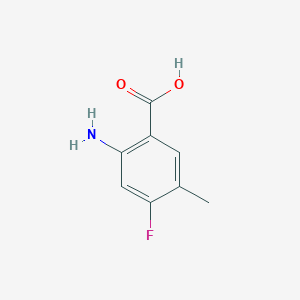
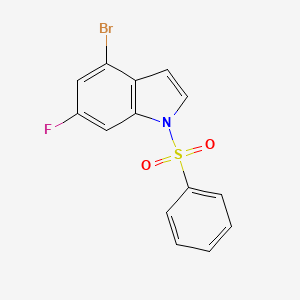
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
